3,3'-Dibromo-1,1'-biphenyl
Overview
Description
3,3’-Dibromo-1,1’-biphenyl: is an organic compound with the molecular formula C12H8Br2 It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 3’ positions of the biphenyl structure
Mechanism of Action
Target of Action
The primary target of 3,3’-Dibromo-1,1’-biphenyl is the XRE promoter region of genes . This compound acts as a ligand-activated transcriptional activator .
Biochemical Pathways
The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
It is known that the compound is exogenous in origin . It is found in the membrane of cells The compound’s water solubility is 0.00051 g/L , which may impact its bioavailability.
Action Environment
The action, efficacy, and stability of 3,3’-Dibromo-1,1’-biphenyl can be influenced by environmental factors. For instance, the compound is a polybrominated biphenyl, a group of synthetic organic compounds that can be used as flame retardants . The use of such compounds is banned or restricted in most areas due to their toxicity and persistence in the environment . This suggests that environmental regulations and conditions can significantly impact the action and availability of 3,3’-Dibromo-1,1’-biphenyl.
Biochemical Analysis
Biochemical Properties
3,3’-Dibromo-1,1’-biphenyl is known to interact with various enzymes and proteins. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation .
Molecular Mechanism
At the molecular level, 3,3’-Dibromo-1,1’-biphenyl exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dibromo-1,1’-biphenyl can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 3’ positions.
Industrial Production Methods: In an industrial setting, the production of 3,3’-Dibromo-1,1’-biphenyl involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,3’-Dibromo-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl (OH), amino (NH2), or alkyl groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Coupling Reactions: Palladium (Pd) catalysts and bases like potassium carbonate (K2CO3) are used in the presence of aryl boronic acids.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3,3’-dihydroxy-1,1’-biphenyl or 3,3’-diamino-1,1’-biphenyl can be formed.
Coupling Products: Complex biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,3’-Dibromo-1,1’-biphenyl is used as a building block in organic synthesis. It is employed in the preparation of various biphenyl derivatives and polymers.
Biology and Medicine: While specific biological applications are limited, derivatives of biphenyl compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, 3,3’-Dibromo-1,1’-biphenyl is used in the manufacture of flame retardants, dyes, and other specialty chemicals.
Comparison with Similar Compounds
3,3’-Dichloro-1,1’-biphenyl: Similar structure with chlorine atoms instead of bromine.
3,3’-Difluoro-1,1’-biphenyl: Fluorine atoms substituted at the 3 and 3’ positions.
3,3’-Diiodo-1,1’-biphenyl: Iodine atoms substituted at the 3 and 3’ positions.
Uniqueness: 3,3’-Dibromo-1,1’-biphenyl is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as coupling reactions, where the larger atomic size and reactivity of bromine play a crucial role.
Properties
IUPAC Name |
1-bromo-3-(3-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLLWKZDMKTEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167692 | |
Record name | 1,1'-Biphenyl, 3,3'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16400-51-4 | |
Record name | 3,3′-Dibromobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16400-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,3'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dibromobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7BB4740Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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